![molecular formula C15H16N2OS B11168545 2-(benzylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B11168545.png)
2-(benzylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
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Overview
Description
2-(benzylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide is an organic compound that features a benzylsulfanyl group attached to an acetamide moiety, with a 4-methylpyridin-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide typically involves the following steps:
Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl.
Acetamide Formation: The benzylsulfanyl intermediate is then reacted with chloroacetamide under basic conditions to form the desired acetamide compound.
Pyridine Substitution: Finally, the acetamide compound is reacted with 4-methyl-2-pyridylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amides or amines.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The pyridine moiety can interact with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfanyl)-N-(4-chloropyridin-2-yl)acetamide
- 2-(benzylsulfanyl)-N-(4-ethylpyridin-2-yl)acetamide
Uniqueness
2-(benzylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide is unique due to the presence of the 4-methylpyridin-2-yl group, which can influence its electronic properties and binding affinity compared to other similar compounds. This makes it particularly useful in applications where specific interactions with molecular targets are required.
Properties
Molecular Formula |
C15H16N2OS |
---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-(4-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C15H16N2OS/c1-12-7-8-16-14(9-12)17-15(18)11-19-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,16,17,18) |
InChI Key |
HWLURHMNAUQFJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CSCC2=CC=CC=C2 |
Origin of Product |
United States |
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